Dopamine D₂ and D₃ Receptor Binding Affinity: NDM LMP Retains Near-Parent Potency While Sulfoxide Is Inactive
In competitive radioligand binding assays using human recombinant receptors, N-desmethyl levomepromazine (NDM LMP) demonstrated high-affinity binding to dopamine D₂ and D₃ receptors with Ki values of 17 nM and 5 nM, respectively, compared to 8 nM (D₂) and 4 nM (D₃) for the parent levomepromazine (LMP). The levomepromazine sulfoxide metabolite exhibited essentially no detectable binding to either D₂ or D₃ receptors under identical conditions [1]. This establishes that norlevomepromazine retains the core dopaminergic pharmacology of the parent, while the sulfoxide—a major circulating metabolite after oral levomepromazine dosing—is dopaminergically silent.
| Evidence Dimension | Dopamine receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | NDM LMP Ki = 17 nM (D₂); Ki = 5 nM (D₃) |
| Comparator Or Baseline | Levomepromazine (LMP) Ki = 8 nM (D₂), 4 nM (D₃); Levomepromazine sulfoxide: no detectable binding |
| Quantified Difference | NDM LMP D₂ affinity 2.1-fold lower than LMP; D₃ affinity 1.25-fold lower; sulfoxide affinity >100-fold lower |
| Conditions | Radioligand competitive binding; human recombinant D₂ and D₃ receptors; in vitro (Patent US20050080076A1, Table 1) |
Why This Matters
Procurement of the pure NDM LMP standard allows dopaminergic activity to be assessed without confounding interference from the inactive sulfoxide metabolite, which accumulates to 1.5–3× the parent concentration after oral levomepromazine administration.
- [1] Moore KA, Heasley RA. N-desmethyl levomepromazine. US Patent Application US20050080076A1, Table 1 – Dopamine Receptor Binding Affinity (Ki values), 2005. View Source
